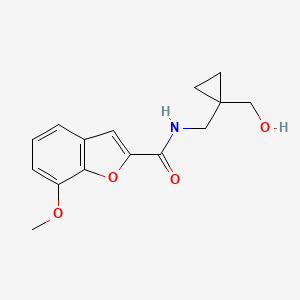

N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-19-11-4-2-3-10-7-12(20-13(10)11)14(18)16-8-15(9-17)5-6-15/h2-4,7,17H,5-6,8-9H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSLJDCQTPDMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CC3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzofuran core, followed by the introduction of the methoxy group and the cyclopropyl moiety. The final step usually involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathways. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a carboxylic acid derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

N-((1-(hydroxymethyl)cyclopropyl)methyl)-benzofuran-2-carboxamide: Lacks the methoxy group, which may affect its biological activity.

7-methoxybenzofuran-2-carboxamide: Lacks the cyclopropyl group, which may influence its stability and reactivity.

Uniqueness

N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group, methoxy group, and benzofuran moiety makes it a versatile compound for various applications.

Biological Activity

N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest due to its unique structural characteristics, which suggest potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a benzofuran core, a methoxy group, and a cyclopropyl moiety. Its molecular formula is with a molecular weight of approximately 275.304 g/mol. The structural components are crucial for its biological interactions and pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps, including oxidation and reduction reactions using reagents such as potassium permanganate or lithium aluminum hydride. The synthesis process is optimized in industrial settings to enhance yield and purity, utilizing specific catalysts under controlled conditions.

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. The unique structural features allow it to interact with various biological targets, influencing enzyme activity and receptor binding.

- Enzyme Modulation : The compound may modulate the activity of specific enzymes, which could lead to altered metabolic pathways in cancer cells.

- Receptor Interactions : It has been suggested that the compound interacts with certain receptors involved in cell signaling, potentially affecting cell proliferation and apoptosis.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : In vitro studies have shown that compounds similar to this compound can inhibit topoisomerase II, leading to antiproliferative effects in mammalian cells .

- Antimicrobial Effects : Preliminary findings suggest effectiveness against various pathogens, indicating potential for development as an antimicrobial agent.

Comparative Analysis

To better understand the compound's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-((1-(hydroxymethyl)cyclopropyl)methyl)-benzofuran-2-carboxamide | Lacks methoxy group | Reduced activity |

| 7-methoxybenzofuran-2-carboxamide | Lacks cyclopropyl group | Altered stability and reactivity |

This table illustrates how structural modifications can significantly impact biological activity.

Q & A

Q. What are the optimal synthetic routes for N-((1-(hydroxymethyl)cyclopropyl)methyl)-7-methoxybenzofuran-2-carboxamide, and how can yield and purity be maximized?

- Methodological Answer : Synthesis typically involves coupling 7-methoxybenzofuran-2-carboxylic acid with the cyclopropane-derived amine via amidation. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane .

- Cyclopropane intermediate preparation : Synthesize (1-(hydroxymethyl)cyclopropyl)methylamine via [2+1] cycloaddition of diazo compounds with alkenes, followed by hydroxymethylation .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., DMSO-d) to confirm the benzofuran core, methoxy group, and cyclopropane substituents. Key signals include downfield shifts for the amide proton (~8.5–9.5 ppm) and cyclopropane protons (0.5–1.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]) .

- X-ray Crystallography : Resolve stereochemistry of the cyclopropane ring and amide bond geometry .

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include positive controls (e.g., cisplatin) .

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). Validate with ciprofloxacin as a reference .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropane ring, methoxy group) influence bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Cyclopropane Ring : Replace with other strained rings (e.g., cyclobutane) to assess conformational rigidity’s impact on target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets .

- Methoxy Group : Substitute with halogens (e.g., Cl, F) or bulkier alkoxy groups. Compare logP (HPLC-derived) and activity shifts in enzyme inhibition assays .

Q. What computational strategies validate target engagement and mechanistic hypotheses?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., kinase domains) over 100 ns to assess stability of hydrogen bonds with the amide group .

- Quantum Mechanical (QM) Calculations : Analyze cyclopropane ring strain energy (e.g., Gaussian 09 at B3LYP/6-31G* level) to correlate with reactivity in nucleophilic environments .

Q. How should contradictory data in biological assays (e.g., variable IC values) be resolved?

- Methodological Answer :

- Dose-Response Replicates : Perform triplicate experiments across multiple cell lines/passages to rule out batch variability .

- Purity Verification : Re-analyze compound via HPLC and HRMS to exclude degradation products .

- Off-Target Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Q. What methodologies identify the compound’s primary biological targets?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose, incubate with cell lysates, and identify bound proteins via LC-MS/MS .

- Thermal Shift Assays (TSA) : Monitor protein melting curves (e.g., SYPRO Orange dye) to detect stabilization of putative targets .

Q. How can metabolic stability and solubility challenges be addressed in preclinical development?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.